N-(oxan-4-ylmethyl)prop-2-enamide
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Overview
Description
N-(oxan-4-ylmethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-ylmethyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of oxan-4-ylmethanol with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-ylmethylprop-2-enoic acid.
Reduction: Reduction reactions can convert the double bond in the enamide to a single bond, yielding N-(oxan-4-ylmethyl)propionamide.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxan-4-ylmethylprop-2-enoic acid.
Reduction: N-(oxan-4-ylmethyl)propionamide.
Substitution: Various substituted enamides depending on the nucleophile used.
Scientific Research Applications
N-(oxan-4-ylmethyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(oxan-4-ylmethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(oxan-4-yl)prop-2-enamide
- N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide
- Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate)
Uniqueness
N-(oxan-4-ylmethyl)prop-2-enamide is unique due to its specific oxan-4-ylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or stability is required.
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(11)10-7-8-3-5-12-6-4-8/h2,8H,1,3-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYOWYXXWWJQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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